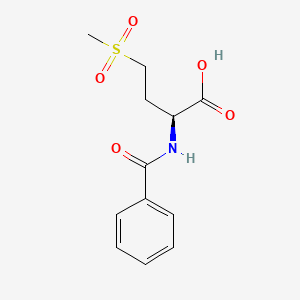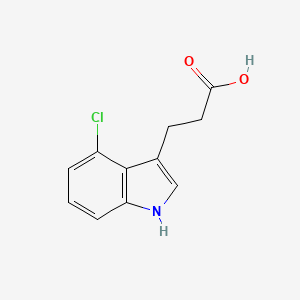
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a chemical compound with the molecular formula C11H23NO2S·HCl. It is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride typically involves the esterification of L-cysteine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
化学反応の分析
Types of Reactions
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to protein structure and function, as it can mimic natural cysteine residues.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of various chemicals and materials.
作用機序
The mechanism of action of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride involves its interaction with biological molecules through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can also undergo hydrolysis to release the active L-cysteine, which can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
L-Cysteine: The parent amino acid, which lacks the ester and tert-butyl groups.
N-Acetyl-L-Cysteine: A derivative of L-cysteine with an acetyl group.
S-Methyl-L-Cysteine: A derivative with a methyl group attached to the sulfur atom.
Uniqueness
L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is unique due to its ester and tert-butyl groups, which confer different chemical properties compared to other cysteine derivatives. These modifications can enhance its stability and reactivity, making it useful in specific research and industrial applications.
特性
CAS番号 |
2481-11-0 |
|---|---|
分子式 |
C11H24ClNO2S |
分子量 |
269.83 g/mol |
IUPAC名 |
tert-butyl (2R)-2-amino-3-tert-butylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2S.ClH/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1 |
InChIキー |
JNQLPCVORPCFPH-QRPNPIFTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C)(C)C)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)C(CSC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)
![(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one](/img/structure/B12281377.png)
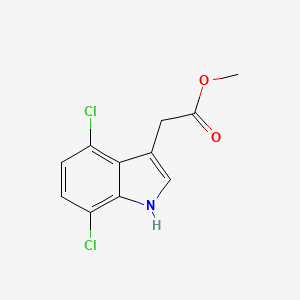
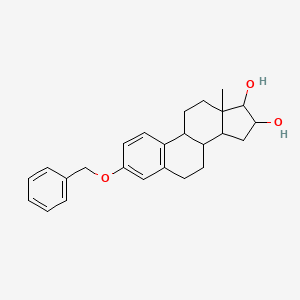

![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
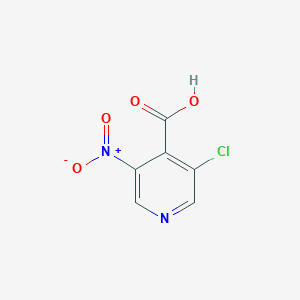


![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)
